

3,5-Dinitrobenzohydrazide: A Comprehensive Technical Guide to its Potential Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dinitrobenzohydrazide

Cat. No.: B182385

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrobenzohydrazide is a stable, crystalline organic compound that serves as a versatile precursor in various chemical syntheses. Its core structure, featuring a benzene ring substituted with two nitro groups and a hydrazide functional group, makes it a valuable building block for the development of a wide range of derivatives, particularly N-acylhydrazones. These derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of **3,5-Dinitrobenzohydrazide**, with a focus on its utility in drug discovery and analytical chemistry.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of **3,5-Dinitrobenzohydrazide** is crucial for its application in research and development. The following table summarizes key quantitative data for the compound.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ N ₄ O ₅	--INVALID-LINK--
Molecular Weight	226.15 g/mol	--INVALID-LINK--
Melting Point	157-158 °C	[1]
Appearance	Yellowish solid	General knowledge

Spectral Data:

Spectrum	Key Peaks/Shifts
FT-IR (KBr, cm ⁻¹)	~3300-3400 (N-H stretching), ~1650 (C=O stretching, Amide I), ~1540 (N-O stretching, asymmetric), ~1350 (N-O stretching, symmetric)
¹ H NMR (DMSO-d ₆ , δ ppm)	~9.1 (s, 2H, Ar-H), ~8.8 (s, 1H, Ar-H), ~10.5 (s, 1H, -CONH-), ~4.6 (br s, 2H, -NH ₂)
¹³ C NMR (DMSO-d ₆ , δ ppm)	~163 (C=O), ~148 (C-NO ₂), ~136 (Ar-C), ~128 (Ar-CH), ~119 (Ar-CH)

Potential Applications

The primary applications of **3,5-Dinitrobenzohydrazide** stem from its ability to be readily converted into a diverse library of N-acylhydrazone derivatives. These derivatives have shown promise in several key areas of research and development.

Drug Development and Discovery

N-acylhydrazones derived from **3,5-Dinitrobenzohydrazide** have exhibited a broad spectrum of biological activities, making them attractive candidates for drug development.

- Anticholinesterase Activity: Several hydrazone derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[\[2\]](#)[\[3\]](#)

- **Antimicrobial Activity:** These compounds have demonstrated significant activity against various bacterial and fungal strains, including multidrug-resistant *Mycobacterium tuberculosis*.^[4]
- **Antioxidant Activity:** The hydrazone scaffold can be modified to incorporate phenolic or other moieties that impart radical scavenging and antioxidant properties.
- **Antifungal Activity:** Derivatives have shown fungicidal activity against various *Candida* species.

The following table summarizes some of the reported biological activities of **3,5-Dinitrobenzohydrazide** derivatives.

Derivative Class	Biological Activity	Target Organism/Enzyme	Potency (MIC/IC ₅₀)	Reference
N-acylhydrazones	Antituberculosis	Mycobacterium tuberculosis H37Rv	0.24 - 7.8 µg/mL	[1][4]
N-acylhydrazones	Anticholinesterase	Acetylcholinesterase (AChE)	Varies with substitution	[2]
N-acylhydrazones	Antifungal	<i>Candida</i> spp.	Varies with substitution	

Analytical Chemistry

3,5-Dinitrobenzohydrazide and its parent compound, 3,5-dinitrobenzoic acid, are valuable reagents in analytical chemistry, particularly for the derivatization of carbonyl compounds.^[5] This process enhances their detection and quantification by various analytical techniques.

- **Chromatographic Analysis:** Derivatization of aldehydes and ketones with **3,5-Dinitrobenzohydrazide** forms stable, UV-active hydrazones, facilitating their separation and quantification by High-Performance Liquid Chromatography (HPLC).^{[6][7]}

- Spectrophotometric Analysis: The reaction with reducing sugars can produce a colored product, allowing for their spectrophotometric determination.

Experimental Protocols

Synthesis of 3,5-Dinitrobenzohydrazide

This protocol describes the synthesis of **3,5-Dinitrobenzohydrazide** from 3,5-dinitrobenzoyl chloride.^[8]

Materials:

- 3,5-Dinitrobenzoyl chloride
- Hydrazine hydrate
- Ethanol

Procedure:

- Dissolve 3,5-dinitrobenzoyl chloride in ethanol.
- Slowly add hydrazine hydrate to the solution while stirring.
- The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
- The resulting precipitate of **3,5-Dinitrobenzohydrazide** is collected by filtration.
- The crude product is washed with cold ethanol to remove any unreacted starting materials.
- The product is then dried under vacuum.
- Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Characterization:

- Yield: Typically high.

- Melting Point: 157-158 °C.[1]
- Spectroscopy: Confirm the structure using FT-IR, ¹H NMR, and ¹³C NMR as detailed in the data table above.

General Procedure for the Synthesis of N-Acylhydrazone Derivatives

This protocol outlines the general procedure for the condensation reaction between **3,5-Dinitrobenzohydrazide** and an aldehyde or ketone.[2][9]

Materials:

- **3,5-Dinitrobenzohydrazide**
- Appropriate aldehyde or ketone
- Ethanol or other suitable solvent
- Catalytic amount of acid (e.g., glacial acetic acid)

Procedure:

- Dissolve equimolar amounts of **3,5-Dinitrobenzohydrazide** and the desired aldehyde or ketone in ethanol.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the reaction mixture for a period ranging from 2 to 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
- After completion, cool the reaction mixture to room temperature.
- The precipitated N-acylhydrazone is collected by filtration.
- Wash the product with cold ethanol.
- Dry the purified product under vacuum.

Anticholinesterase Activity Assay (Ellman's Method)

This protocol describes a common spectrophotometric method for assessing the inhibition of acetylcholinesterase.[\[10\]](#)

Materials:

- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
- Acetylthiocholine iodide (ATCI) as the substrate
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen
- Phosphate buffer (pH 8.0)
- Test compounds (hydrazone derivatives) and a positive control (e.g., galantamine)

Procedure:

- Prepare solutions of the test compounds and the positive control at various concentrations.
- In a 96-well plate, add the phosphate buffer, the test compound solution, and the AChE enzyme solution.
- Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).
- Initiate the reaction by adding the substrate (ATCI) and DTNB solution.
- Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced at a wavelength of 412 nm at regular intervals using a microplate reader.
- The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
- The IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol details the broth microdilution method for determining the MIC of the synthesized compounds.[\[4\]](#)

Materials:

- Bacterial or fungal strains
- Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Test compounds and a standard antibiotic/antifungal
- 96-well microplates

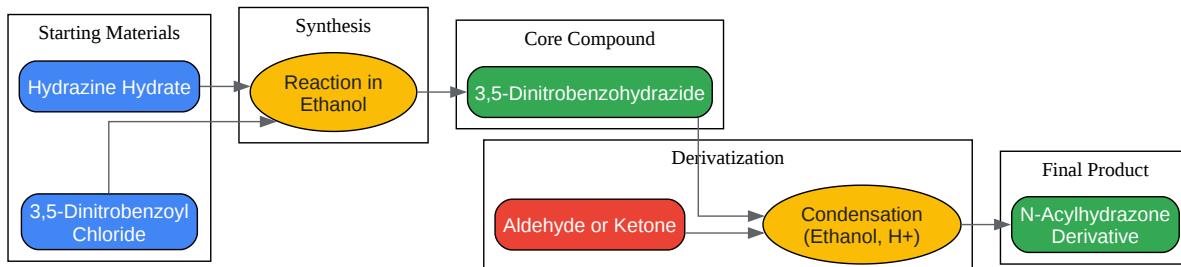
Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
- Inoculate each well with a standardized suspension of the microorganism.
- Include a positive control (microorganism with no compound) and a negative control (medium only).
- Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Derivatization of Carbonyl Compounds for HPLC Analysis

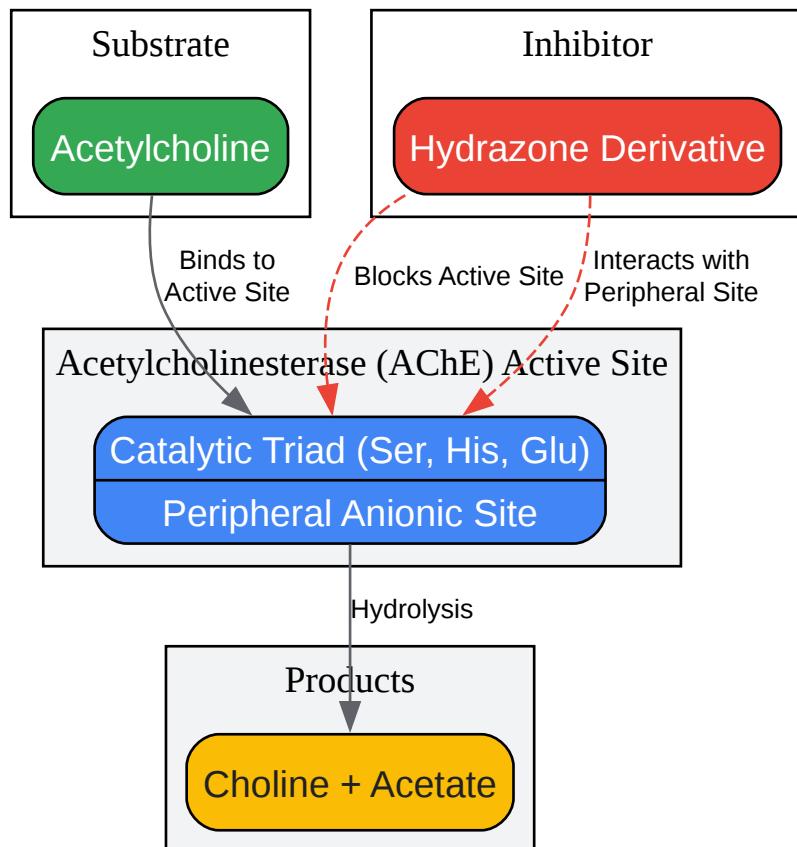
This protocol outlines the derivatization of carbonyl compounds with a hydrazide reagent for subsequent HPLC analysis. While the specific example uses 2,4-dinitrophenylhydrazine

(DNPH), the principle is directly applicable to **3,5-Dinitrobenzohydrazide**.[\[11\]](#)

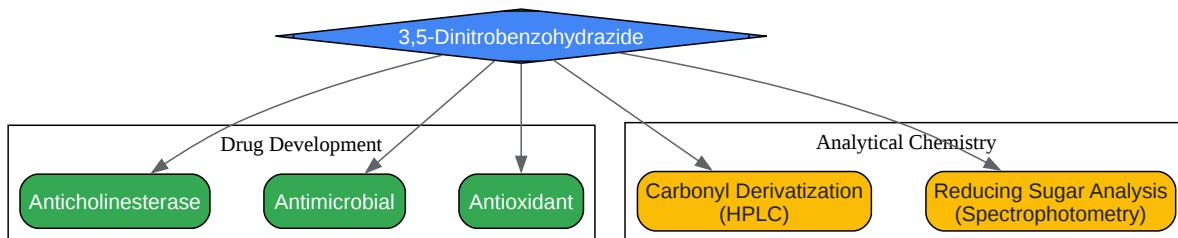

Materials:

- Sample containing carbonyl compounds (e.g., in water or air)
- **3,5-Dinitrobenzohydrazide** solution in a suitable solvent (e.g., acetonitrile) acidified with a strong acid (e.g., HCl or H₂SO₄)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Elution solvent (e.g., acetonitrile)
- HPLC system with a UV detector

Procedure:


- Pass the sample containing the carbonyl compounds through a cartridge impregnated with the acidified **3,5-Dinitrobenzohydrazide** solution, or mix the sample with the reagent solution.
- Allow sufficient time for the derivatization reaction to occur.
- If using an SPE cartridge, elute the formed hydrazones with a suitable solvent like acetonitrile.
- Analyze the resulting solution by HPLC with UV detection at a wavelength where the hydrazones exhibit strong absorbance (typically around 360-380 nm).
- Quantify the carbonyl compounds by comparing the peak areas to those of known standards.

Visualizations


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3,5-Dinitrobenzohydrazide** and its N-acylhydrazone derivatives.

[Click to download full resolution via product page](#)

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by hydrazone derivatives.

[Click to download full resolution via product page](#)

Caption: Overview of the potential applications of **3,5-Dinitrobenzohydrazide**.

Conclusion

3,5-Dinitrobenzohydrazide is a highly valuable and versatile chemical intermediate with significant potential in both drug discovery and analytical chemistry. Its straightforward synthesis and the ease with which it can be converted into a vast array of biologically active N-acylhydrazone derivatives make it a cornerstone for the development of new therapeutic agents targeting a range of diseases. Furthermore, its utility as a derivatizing agent for carbonyl compounds underscores its importance in analytical method development. This guide provides a comprehensive foundation for researchers and scientists looking to explore the multifaceted applications of this potent molecule. Further research into the structure-activity relationships of its derivatives will undoubtedly unlock even more of its potential in the years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. unitedchem.com [unitedchem.com]
- To cite this document: BenchChem. [3,5-Dinitrobenzohydrazide: A Comprehensive Technical Guide to its Potential Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182385#potential-applications-of-3-5-dinitrobenzohydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com